Increased Lipophilicity (XLogP3) vs. Boc-Tyr(tBu)-OH: A 0.9 Log Unit Difference
Boc-MeTyr(tBu)-OH exhibits a computed partition coefficient (XLogP3) of 3.7, compared to 2.8 for its non-methylated analog Boc-Tyr(tBu)-OH [1]. This 0.9 log unit increase in lipophilicity is directly attributable to the N-methyl substitution, which eliminates a hydrogen bond donor and increases the compound's hydrophobic surface area [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Boc-Tyr(tBu)-OH: 2.8 |
| Quantified Difference | Δ = +0.9 log units |
| Conditions | Computed property (XLogP3 3.0, PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can significantly alter the purification profile (e.g., HPLC retention time) of a target peptide and is a key determinant of its cell permeability and in vivo distribution.
- [1] PubChem. (2026). Boc-MeTyr(tBu)-OH (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/54000823. View Source
